5-Nitro-1,2,3,4-thiatriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-1,2,3,4-thiatriazole is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a thiatriazole ring with a nitro group attached, which imparts distinct chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,2,3,4-thiatriazole typically involves the reaction of sodium azide with carbon disulfide under controlled conditions to form sodium 1,2,3,4-thiatriazole-5-thiolate. This intermediate is then nitrated using nitric acid to yield this compound . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain reaction conditions. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-1,2,3,4-thiatriazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-amino-1,2,3,4-thiatriazole.
Substitution: Formation of various substituted thiatriazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitro-1,2,3,4-thiatriazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-Nitro-1,2,3,4-thiatriazole involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. These interactions can disrupt cellular processes and lead to antimicrobial or antifungal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its high energy density and stability.
5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: Another nitro-containing heterocyclic compound with similar reactivity.
Uniqueness
5-Nitro-1,2,3,4-thiatriazole is unique due to its thiatriazole ring structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
115735-39-2 |
---|---|
Molekularformel |
CN4O2S |
Molekulargewicht |
132.10 g/mol |
IUPAC-Name |
5-nitrothiatriazole |
InChI |
InChI=1S/CN4O2S/c6-5(7)1-2-3-4-8-1 |
InChI-Schlüssel |
SYMGOLLFWXVBKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NN=NS1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.